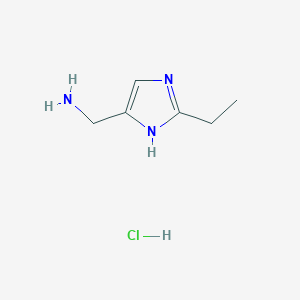

(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that include the formation of the imidazole ring followed by functionalization. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the development of catalysts for various chemical reactions .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of imidazole-containing biomolecules .

Medicine

It is also being investigated for its potential use in cancer therapy .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility makes it a valuable component in various industrial processes .

Wirkmechanismus

The mechanism of action of (2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the compound can interact with nucleic acids, influencing gene expression and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1-ethyl-2-methyl-1H-imidazol-5-yl)methanamine dihydrochloride: Similar in structure but with different substituents on the imidazole ring.

Histamine dihydrochloride: Contains an imidazole ring and is used in various medical applications.

1-methyl-1H-imidazole: A simpler imidazole derivative used in chemical synthesis.

Uniqueness

(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Biologische Aktivität

(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Synthesis

The compound features an imidazole ring, which is known for its biological significance. It can be synthesized through the reaction of 2-ethyl-1H-imidazole with formaldehyde and ammonium chloride under acidic conditions, leading to the formation of an imidazolium salt that is subsequently converted to the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing enzyme activity. This property makes it a candidate for developing enzyme inhibitors, particularly in the context of cancer and infectious diseases .

- Receptor Interaction : The compound may act as a ligand for various receptors, modulating their activity and affecting cellular signaling pathways. Its structure allows it to mimic natural substrates or inhibitors, providing a basis for therapeutic applications .

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have been shown to inhibit bacterial growth and fungal infections. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Potential

Imidazole derivatives have been explored as anticancer agents. Studies suggest that this compound may inhibit key enzymes involved in tumor growth, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune suppression in tumors .

Research Findings and Case Studies

Applications in Industry

The compound is not only relevant in pharmaceutical research but also finds applications in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for use as a building block in organic synthesis, contributing to the development of new materials and chemical processes.

Eigenschaften

IUPAC Name |

(2-ethyl-1H-imidazol-5-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-2-6-8-4-5(3-7)9-6;/h4H,2-3,7H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYYJZRDJRYDPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.